molecular formula C16H17NO3 B7505159 N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide

N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide

Cat. No. B7505159
M. Wt: 271.31 g/mol
InChI Key: XPHQAWWFVPRXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX5461 has been shown to have potential in cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription.

Mechanism of Action

N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis and subsequent disruption of ribosome biogenesis, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells with lower levels of transcription. This selectivity is thought to be due to the higher demand for ribosomal RNA synthesis in cancer cells, which makes them more vulnerable to N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide-induced inhibition of RNA polymerase I transcription. N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide has also been shown to induce DNA damage and activate the p53 pathway in cancer cells, leading to increased apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide in lab experiments is its selectivity for cancer cells with high levels of ribosomal DNA transcription, which allows for more targeted and effective treatment. However, N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide has also been shown to have limited efficacy in certain cancer types, such as colorectal cancer, which may limit its clinical utility. Additionally, N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide has been shown to have some off-target effects, such as inhibition of RNA polymerase III transcription, which may complicate interpretation of experimental data.

Future Directions

For N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide research include exploring its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy, as well as investigating its efficacy in cancer types that have shown resistance to traditional treatments. Additionally, further studies are needed to better understand the mechanism of action of N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide and its potential off-target effects, as well as to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide in human patients.

Synthesis Methods

N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide is synthesized through a multi-step process involving the reaction of 2-cyano-3-(cyclopentylamino)acrylic acid with methylamine, followed by cyclization and subsequent reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting product is purified through column chromatography to obtain N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide in high purity.

Scientific Research Applications

N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In vitro studies have shown that N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide selectively targets cancer cells with high levels of ribosomal DNA transcription, leading to decreased cell proliferation and increased apoptosis. In vivo studies have also demonstrated the potential of N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide in cancer treatment, with significant tumor growth inhibition observed in multiple animal models.

properties

IUPAC Name

N-cyclopentyl-N-methyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(12-7-3-4-8-12)15(18)13-10-11-6-2-5-9-14(11)20-16(13)19/h2,5-6,9-10,12H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHQAWWFVPRXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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